

A Comprehensive Technical Guide to the Physicochemical Properties of N-Cbz-D-Tryptophan

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Compound of Interest

Compound Name: Cbz-D-Trp-OH

Cat. No.: B554794

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of N-Carbobenzyloxy-D-tryptophan (N-Cbz-D-tryptophan). The information presented herein is intended to support research, development, and application of this compound in peptide synthesis and broader drug discovery efforts.

N-Cbz-D-tryptophan is a derivative of the unnatural D-isomer of the essential amino acid tryptophan.^{[1][2]} The attachment of a carbobenzyloxy (Cbz or Z) protecting group to the alpha-amino function makes it a crucial building block in synthetic organic chemistry, particularly in the construction of peptides and other complex molecules.^[1] This protecting group prevents the amino group from participating in unwanted reactions while allowing for chemical modifications at other sites of the molecule.^[1] It is typically synthesized by reacting D-tryptophan with benzyl chloroformate under basic conditions.^{[1][3]}

Core Physicochemical Properties

The fundamental physical and chemical characteristics of N-Cbz-D-tryptophan are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	References
CAS Number	2279-15-4	[1][2]
Molecular Formula	C ₁₉ H ₁₈ N ₂ O ₄	[1][2]
Molecular Weight	338.36 g/mol	[1][2]
Appearance	White to off-white crystalline solid or powder.	[1][4]
Melting Point	122-124 °C	[2][4]
Boiling Point (Predicted)	619.1 ± 55.0 °C	[2][4]
Density (Predicted)	1.341 ± 0.06 g/cm ³	[2][4]
Storage Temperature	2-8°C, sealed in a dry environment.	[1][2][4]

Computed Molecular Descriptors

Computational properties provide further insight into the molecule's behavior and potential interactions.

Property	Value	References
Topological Polar Surface Area	91.4 Å ²	[1][5]
Rotatable Bond Count	7	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	4	[1]
Complexity	464	[1]

Solubility Profile

N-Cbz-D-tryptophan is sparingly soluble in water but shows good solubility in various organic solvents, a critical consideration for reaction and purification conditions.[1] It is reported as

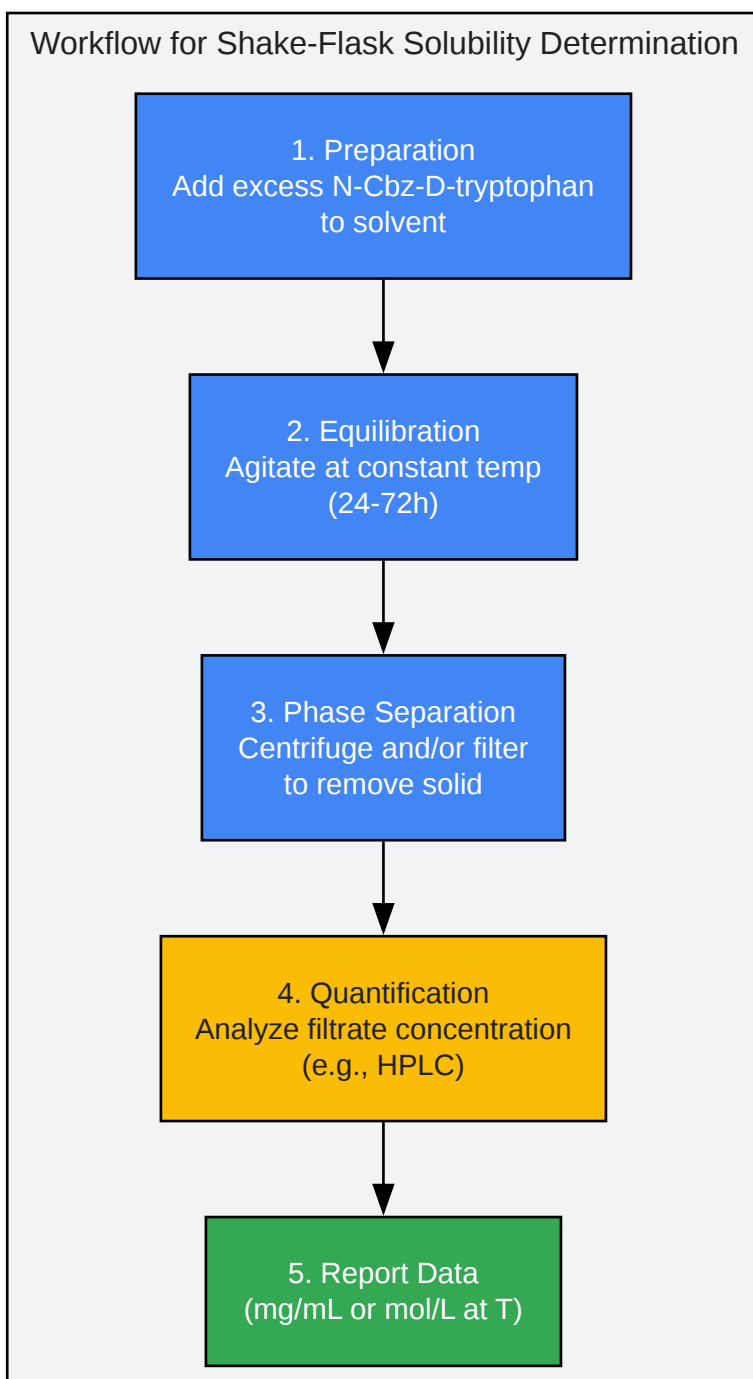
soluble in methanol.[1][2][4]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a standard and widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.[6]

Methodology:

- **Preparation:** An excess amount of N-Cbz-D-tryptophan is added to a known volume of the desired solvent (e.g., methanol, ethanol, water) in a sealed vial or flask.
- **Equilibration:** The container is agitated at a constant temperature, typically using an orbital shaker, for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.[6]
- **Phase Separation:** After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution, commonly by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[6]
- **Quantification:** The concentration of N-Cbz-D-tryptophan in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve created with standards of known concentrations is used for accurate quantification.[6]
- **Reporting:** Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[6]



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Workflow for determining equilibrium solubility.

Acidity (pKa)

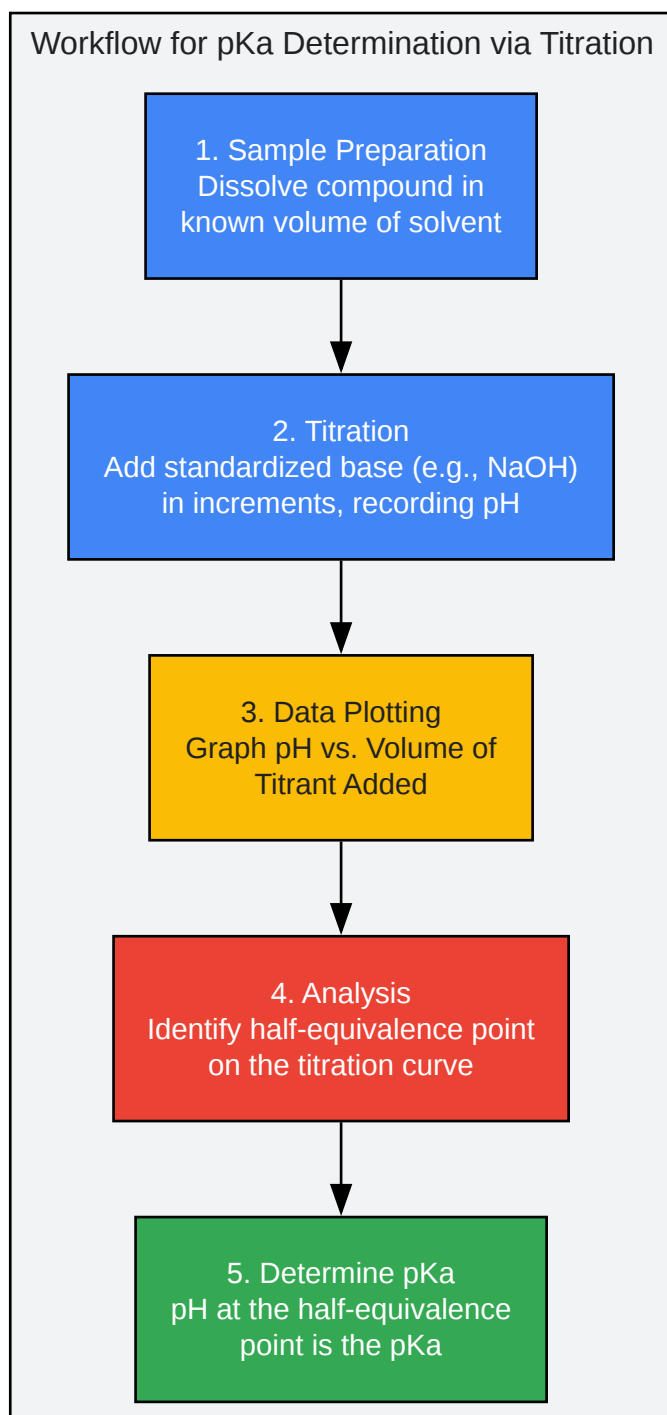
The predicted pKa of N-Cbz-D-tryptophan is approximately 3.98 ± 0.10 .^{[1][2][4]} This value corresponds to the dissociation of the carboxylic acid proton. Understanding the pKa is vital for designing extraction, purification, and formulation strategies, as the charge state of the molecule is pH-dependent.

Experimental Protocol: pKa Determination by Titration

The pKa values of an amino acid derivative can be determined experimentally by performing an acid-base titration and analyzing the resulting titration curve.^{[7][8]}

Methodology:

- **Sample Preparation:** A precise amount of N-Cbz-D-tryptophan is dissolved in a known volume of water, potentially with a co-solvent if needed to ensure solubility.
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette is filled with a standardized titrant, typically a strong base like 0.1 M NaOH.^{[8][9]}
- **Titration Process:** The titrant is added to the amino acid solution in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.^{[8][10]}
- **Data Analysis:** A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
- **pKa Determination:** The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the flattest region (buffer region) of the initial part of the titration curve.^[11]



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Workflow for determining pKa by acid-base titration.

Optical Activity

As a chiral molecule, N-Cbz-D-tryptophan rotates the plane of polarized light. This property is measured as specific rotation and is a key indicator of enantiomeric purity.

- Specific Rotation: $[\alpha] = +11^\circ$ ($c=1$, Methanol)[2][4][12]

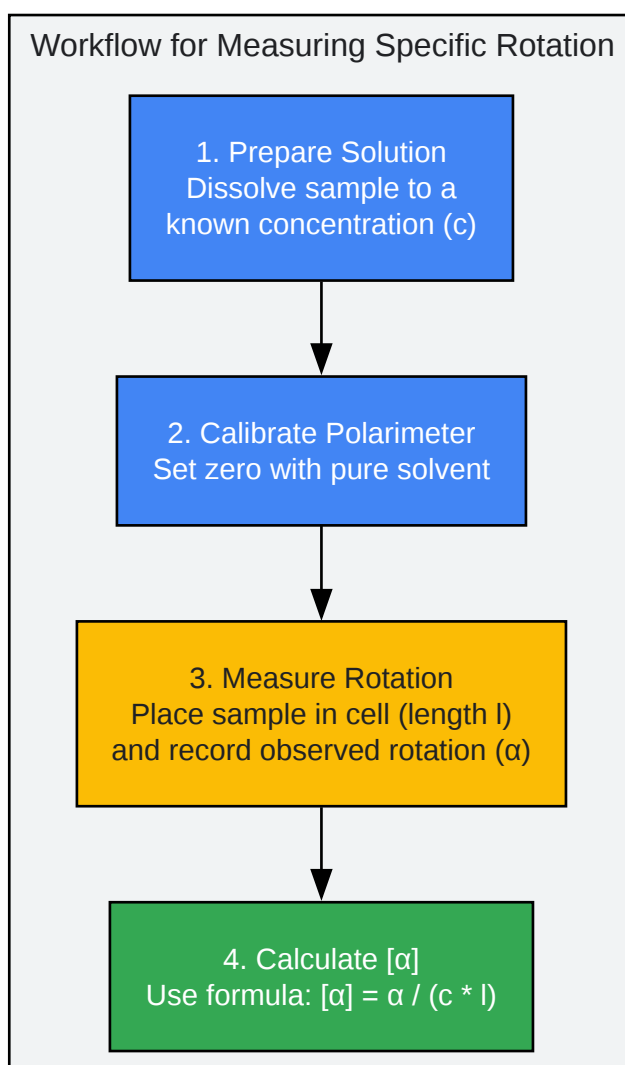
This indicates a dextrorotatory compound, meaning it rotates plane-polarized light in a clockwise direction under the specified conditions.[13]

Experimental Protocol: Measurement of Specific Rotation

Optical rotation is measured using a polarimeter. The specific rotation is a standardized value that accounts for concentration and path length.[14]

Methodology:

- Sample Preparation: A solution of N-Cbz-D-tryptophan is prepared by accurately weighing the compound and dissolving it in a specific volume of a designated solvent (e.g., methanol) to a known concentration (e.g., 1 g/mL or 1 g/100mL).[15]
- Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent) to set a zero reference point.
- Measurement: The prepared solution is placed in a sample cell of a known path length (typically 1 decimeter). Plane-polarized light (often from a sodium D-line source, 589 nm) is passed through the sample.[13][15]
- Data Recording: The instrument measures the angle of rotation (the observed rotation, α) in degrees.[16]
- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (c \times l)$ where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters (dm).[17]



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Workflow for measuring specific rotation.

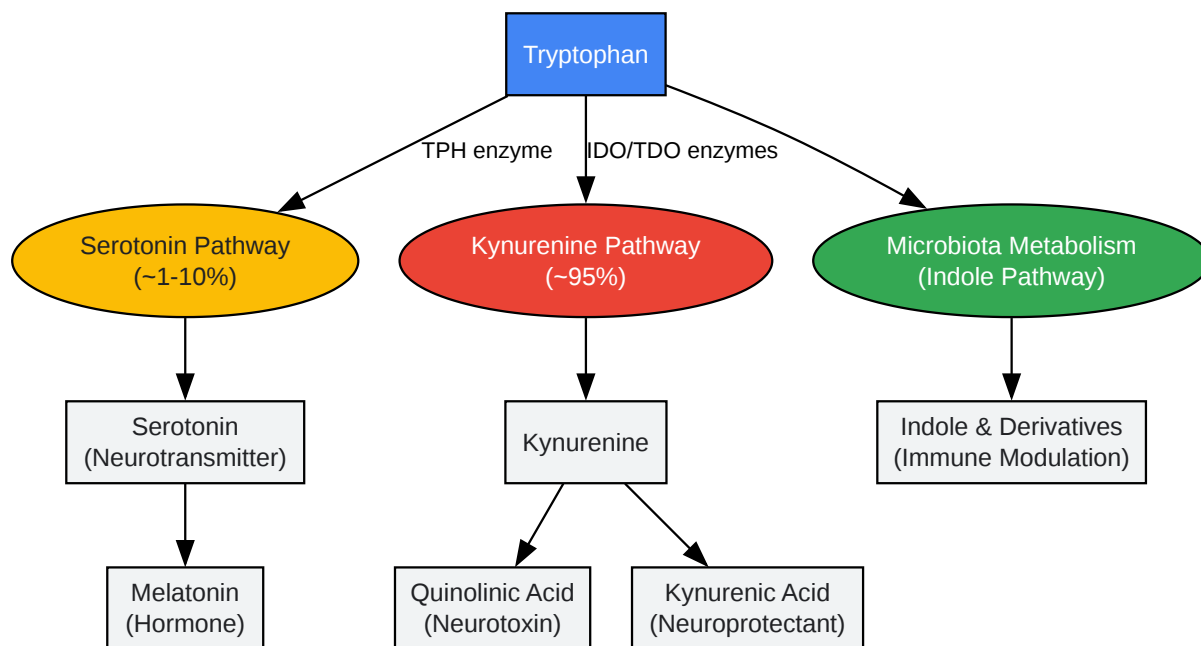
Biological Context and Signaling Pathways

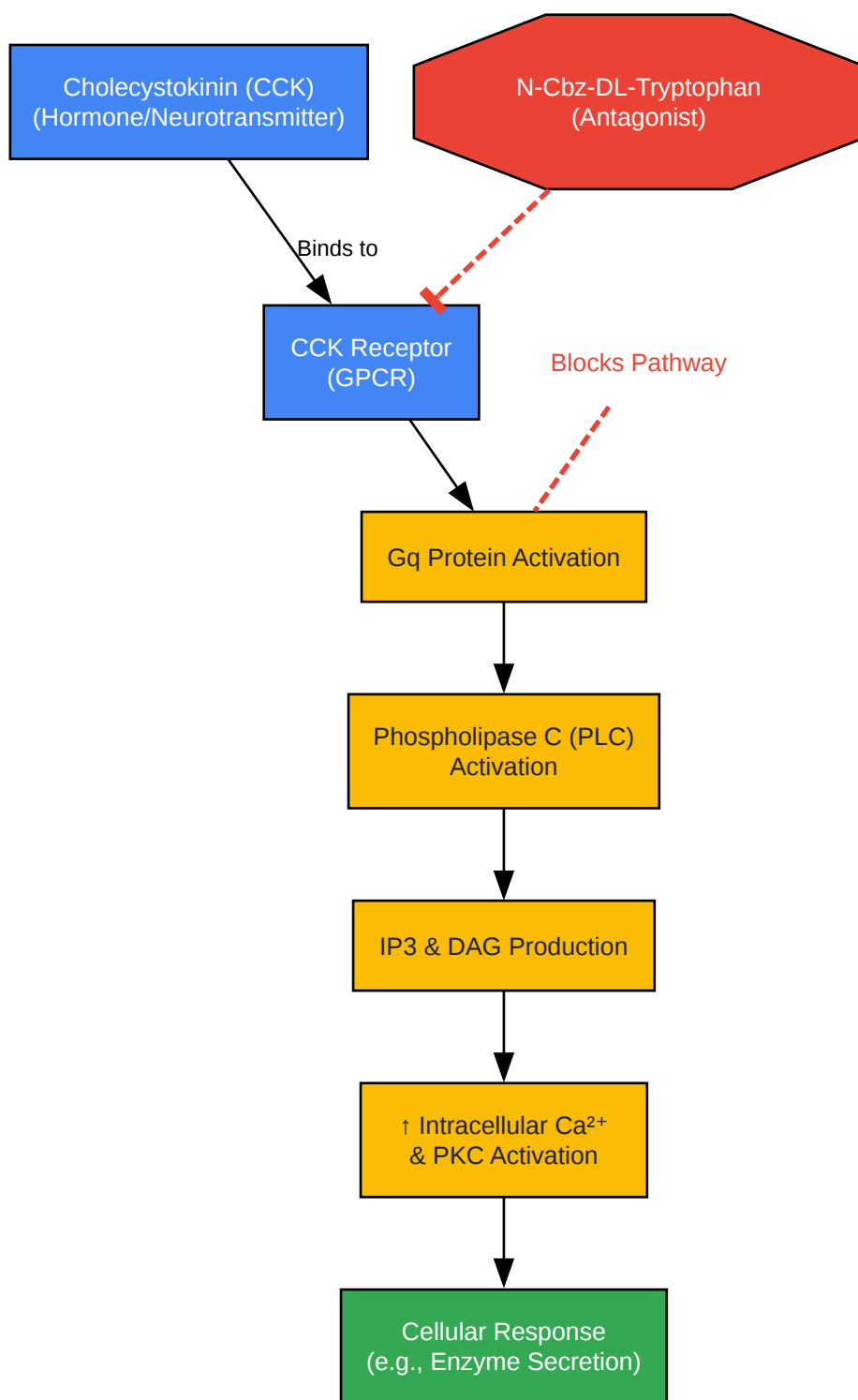
While N-Cbz-D-tryptophan is a synthetic intermediate, its core structure, D-tryptophan, and related tryptophan metabolites are biologically significant. Understanding these pathways is crucial for drug development professionals.

Tryptophan Metabolism

The vast majority of dietary L-tryptophan is metabolized via the kynurenine pathway, with smaller amounts converted to serotonin or metabolized by gut microbiota into indoles.^{[18][19]}

These pathways produce numerous bioactive molecules that regulate immune responses, neuronal function, and gut homeostasis.[19][20]





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References

- 1. guidechem.com [guidechem.com]
- 2. N-Cbz-D-Tryptophan | 2279-15-4 [chemicalbook.com]
- 3. N-Cbz-D-Tryptophan synthesis - chemicalbook [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. N-(Benzyloxycarbonyl)-D-tryptophan | C₁₉H₁₈N₂O₄ | CID 700663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. edu.rsc.org [edu.rsc.org]
- 11. scribd.com [scribd.com]
- 12. N-Cbz-D-Tryptophan Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Specific rotation - Wikipedia [en.wikipedia.org]
- 15. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 16. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]

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